2-Benzyl-2H-tetrazole
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Overview
Description
2-Benzyl-2H-tetrazole is a heterocyclic compound featuring a five-membered ring composed of four nitrogen atoms and one carbon atom, with a benzyl group attached to the carbon. This compound is part of the tetrazole family, known for their high nitrogen content and diverse applications in various fields, including medicinal chemistry, material science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-2H-tetrazole can be synthesized through a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane . This method is advantageous due to its simplicity and efficiency. Another common method involves the reaction of benzyl azide with malononitrile in the presence of sodium in ethanol .
Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and low costs . The use of heterogeneous catalysts, microwave-assisted synthesis, and nanoparticles as catalysts are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Undergoes substitution reactions with electrophiles and nucleophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines.
Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different applications .
Scientific Research Applications
2-Benzyl-2H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2H-tetrazole involves its interaction with molecular targets through its nitrogen-rich structure. The compound can form stable complexes with metals and other molecules, influencing various biochemical pathways. In medicinal applications, it acts by inhibiting specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole with similar reactivity but lacks the benzyl group.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position, used in medicinal chemistry as bioisosteres for carboxylic acids.
2-Aryl-2H-tetrazoles: Similar to 2-Benzyl-2H-tetrazole but with different aryl groups, used in photoclick chemistry and biological labeling.
Uniqueness: this compound is unique due to its benzyl group, which enhances its stability and reactivity compared to other tetrazoles. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
IUPAC Name |
2-benzyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-4-8(5-3-1)6-12-10-7-9-11-12/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLJOIOPNUQETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563951 |
Source
|
Record name | 2-Benzyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117632-79-8 |
Source
|
Record name | 2-Benzyl-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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